4-Ethynyl-L-phenylalanine
Overview
Description
p-Ethynylphenylalanine is a non-proteinogenic amino acid that has garnered significant interest due to its potent inhibitory effects on tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis . This compound is structurally similar to phenylalanine but features an ethynyl group at the para position of the benzene ring, which imparts unique chemical properties and biological activities.
Mechanism of Action
Mode of Action
p-Ethynylphenylalanine inhibits TPH competitively and reversibly . It is a more potent and specific inhibitor of TPH than p-chlorophenylalanine (pCPA) . The compound has little inhibitory activity toward tyrosine hydroxylase, the initial and rate-limiting enzyme for catecholamine biosynthesis, and shows no inhibition of phenylalanine hydroxylase or tyrosinase .
Biochemical Pathways
The biochemical pathway for serotonin synthesis initially involves the conversion of L-tryptophan to 5-hydroxytryptophan by TPH . p-Ethynylphenylalanine inhibits this conversion, thereby affecting the synthesis of serotonin . This inhibition can contribute to the characterization of the role of serotonin in behavioral and physiological activities .
Pharmacokinetics
It is known that the compound is administered to rats at a dose of 30 mg/kg . More research is needed to fully understand the ADME properties of p-Ethynylphenylalanine and their impact on bioavailability.
Result of Action
Administration of p-Ethynylphenylalanine to rats resulted in a 95% decrease in TPH activity in brain homogenates and a concomitant decrease in serotonin and 5-hydroxyindole-3-acetic acid levels (85%) at 24 hours after injection . These results suggest that p-Ethynylphenylalanine is a selective, reversible, and potent inhibitor of TPH both in vitro and in vivo .
Action Environment
It is known that the compound’s inhibition of tph is competitive and reversible , suggesting that its efficacy could be influenced by the concentration of substrate present in the environment
Biochemical Analysis
Biochemical Properties
p-Ethynylphenylalanine is a potent, selective, reversible, and competitive inhibitor of tryptophan hydroxylase (TPH), an enzyme that plays a crucial role in serotonin biosynthesis . It interacts with TPH, inhibiting it more effectively than other known inhibitors such as p-chlorophenylalanine . The nature of this interaction is competitive and reversible, with a Ki value of 32.6 μM .
Cellular Effects
The effects of p-Ethynylphenylalanine on cells are primarily related to its influence on serotonin biosynthesis. By inhibiting TPH, p-Ethynylphenylalanine can reduce the production of serotonin, a neurotransmitter that plays a key role in various cellular processes, including cell signaling pathways and gene expression . This can lead to significant changes in cellular metabolism.
Molecular Mechanism
At the molecular level, p-Ethynylphenylalanine exerts its effects by binding to TPH and inhibiting its activity . This interaction is competitive, meaning that p-Ethynylphenylalanine competes with the natural substrate of TPH for binding sites. As a result, the presence of p-Ethynylphenylalanine can reduce the rate at which TPH converts tryptophan into 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Ethynylphenylalanine can change over time. For example, studies have shown that the inhibition of TPH by p-Ethynylphenylalanine is reversible . This means that the effects of p-Ethynylphenylalanine can be reversed if the compound is removed, allowing TPH activity and serotonin production to return to normal levels .
Dosage Effects in Animal Models
In animal models, the effects of p-Ethynylphenylalanine can vary depending on the dosage. For instance, one study found that administration of p-Ethynylphenylalanine to rats at a dose of 30 mg/kg led to a 95% decrease in TPH activity in brain homogenates and a corresponding decrease in serotonin levels .
Metabolic Pathways
p-Ethynylphenylalanine is involved in the metabolic pathway of serotonin biosynthesis, where it acts as an inhibitor of TPH . This enzyme is responsible for the conversion of tryptophan into 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Ethynylphenylalanine is typically synthesized via the Heck reaction. This involves the coupling of trimethylsilylacetylene with N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester . The reaction conditions generally include the use of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for p-Ethynylphenylalanine are not extensively documented, the Heck reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: p-Ethynylphenylalanine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
p-Ethynylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a probe in mechanistic studies.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Comparison with Similar Compounds
p-Chlorophenylalanine: Another inhibitor of tryptophan hydroxylase but less potent compared to p-Ethynylphenylalanine.
Phenylalanine: The parent compound, which lacks the ethynyl group and does not inhibit tryptophan hydroxylase.
Uniqueness: p-Ethynylphenylalanine is unique due to its ethynyl group, which enhances its ability to inhibit tryptophan hydroxylase more effectively than similar compounds like p-Chlorophenylalanine . This makes it a valuable tool in research focused on serotonin biosynthesis and related physiological processes.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDNGMUGVMESGE-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649147 | |
Record name | 4-Ethynyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278605-15-5 | |
Record name | 4-Ethynyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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